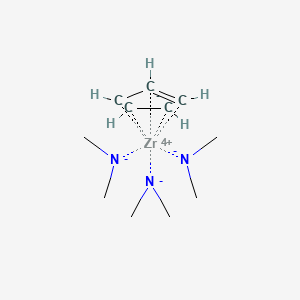

Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-

Description

BenchChem offers high-quality Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33271-88-4 |

|---|---|

Molecular Formula |

C11H23N3Zr |

Molecular Weight |

288.54 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;tris(dimethylazanide);zirconium(4+) |

InChI |

InChI=1S/C5H5.3C2H6N.Zr/c1-2-4-5-3-1;3*1-3-2;/h1-5H;3*1-2H3;/q4*-1;+4 |

InChI Key |

STHAQIJXOMGURG-UHFFFAOYSA-N |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.[CH-]1C=CC=C1.[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Thermal Stability and Decomposition of CpZr(NMe₂)₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyltris(dimethylamino)zirconium, CpZr(NMe₂)₃, is a key organometallic precursor utilized in the atomic layer deposition (ALD) of high-k zirconium oxide (ZrO₂) thin films, which are critical components in modern microelectronics. Its efficacy is intrinsically linked to its thermal properties, including its stability and decomposition pathway. Understanding these characteristics is paramount for process optimization and ensuring the quality and reliability of the deposited films. This technical guide provides a comprehensive overview of the thermal behavior of CpZr(NMe₂)₃, summarizing key quantitative data, detailing experimental methodologies, and visualizing the decomposition process.

Thermal Stability Analysis

The thermal stability of CpZr(NMe₂)₃ has been investigated primarily through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. This technique provides critical information on the onset and progression of decomposition.

Quantitative Thermal Decomposition Data

The following table summarizes the key temperature points for the thermal decomposition of CpZr(NMe₂)₃ as determined by TGA.

| Parameter | Temperature (°C) | Reference |

| 0.5% Mass Loss | 87.6 | [1] |

| 5% Mass Loss | 132.6 | [1] |

| Onset of Vapor Decomposition | 240 ± 10 | [2] |

| Maximum Thermolysis | > 280 | [2] |

It is noteworthy that the introduction of the cyclopentadienyl (Cp) ligand significantly enhances the thermal stability of the molecule compared to homoleptic precursors like Zr(NEtMe)₄.[2][3] This increased stability allows for higher process temperatures during ALD, which can lead to improved film conformality.[3]

Gas-Phase Decomposition Pathway

The decomposition of CpZr(NMe₂)₃ in the gas phase is a critical aspect of its behavior in ALD processes. In-situ monitoring using Fourier Transform Infrared (FT-IR) spectroscopy and Quadrupole Mass Spectrometry (QMS) has elucidated the primary decomposition mechanism.

The decomposition process is primarily initiated through the dimethylamido ligands.[1][4] As the temperature increases from 100 to 250 °C, FT-IR data shows a decrease in the intensity of the -CH₃ peak, accompanied by an increase in the intensities of -CH₂- and C=N peaks.[1][4] This indicates a transformation of the dimethylamido groups.

QMS analysis has been instrumental in identifying the specific decomposition products. While methylmethyleneimine was an expected product, in-situ QMS analysis has demonstrated that the major decomposition product is N-ethylmethanimine.[1][4][5] At temperatures above 250°C, it is suggested that other decomposition products containing CH₂ bonding are formed.[5] Additionally, dimethylamine and trimethylamine have been predicted as potential byproducts of heating CpZr(NMe₂)₃.[2][6][7][8][9]

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed initial steps in the gas-phase thermal decomposition of CpZr(NMe₂)₃.

Caption: Proposed gas-phase thermal decomposition of CpZr(NMe₂)₃.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of thermal stability and decomposition pathways. The following sections outline the typical procedures for the key analytical techniques used to characterize CpZr(NMe₂)₃.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material undergoes mass loss due to decomposition or volatilization.

Methodology:

-

A small, precisely weighed sample of CpZr(NMe₂)₃ (typically 1-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

The sample is loaded into a TGA instrument.

-

An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation.

-

The furnace is heated at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures corresponding to specific mass loss percentages.

In-Situ Fourier Transform Infrared (FT-IR) Spectroscopy and Quadrupole Mass Spectrometry (QMS)

Objective: To monitor the chemical changes in the gas phase and identify the volatile decomposition products in real-time.

Methodology:

-

A specialized in-situ monitoring system is employed, integrating an FT-IR spectrometer and a QMS with a heated gas line.

-

Vaporized CpZr(NMe₂)₃ is introduced into the heated gas line.

-

The temperature of the gas line is systematically increased (e.g., from 100 to 250 °C) to induce thermal decomposition.

-

FT-IR Analysis: An infrared beam is passed through the gas stream. The absorbance of the gas is measured across a range of wavenumbers to identify changes in the vibrational modes of the molecules, indicating the breaking and formation of chemical bonds.

-

QMS Analysis: A small portion of the gas is ionized and passed through a mass filter. The mass-to-charge ratio of the ions is measured to identify the molecular weight of the decomposition products and their fragments.

-

The data from both instruments are correlated to propose a decomposition mechanism.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in-situ analysis of CpZr(NMe₂)₃ thermal decomposition.

Caption: Workflow for in-situ FT-IR and QMS analysis.

Conclusion

The thermal stability and decomposition pathway of CpZr(NMe₂)₃ are well-characterized, with the cyclopentadienyl ligand imparting enhanced stability suitable for high-temperature ALD processes. The primary decomposition route involves the rearrangement of the dimethylamido ligands to form N-ethylmethanimine as the major volatile byproduct. A thorough understanding of these thermal characteristics, obtained through rigorous experimental techniques such as TGA, in-situ FT-IR, and QMS, is essential for the precise control of ZrO₂ thin film deposition and the development of next-generation electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Decomposition In Situ Monitoring System of the Gas Phase Cyclopentadienyl Tris(dimethylamino) Zirconium (CpZr(NMe2)3) Based on FT-IR and QMS for Atomic Layer Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vapor Pressure and Volatility of Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available vapor pressure and volatility data for the organometallic compound Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-, commonly known as CpZr(NMe₂)₃. This compound is of significant interest as a precursor in various chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating thin films with applications in microelectronics and other advanced materials. Understanding its volatility is critical for controlling deposition rates and ensuring process reproducibility.

Quantitative Vapor Pressure and Volatility Data

The volatility of a compound is intrinsically linked to its vapor pressure. The following table summarizes the reported quantitative data for CpZr(NMe₂)₃. It is important to note that variations in reported values can arise from different experimental techniques and conditions.

| Parameter | Value | Temperature (°C) | Pressure | Citation |

| Vapor Pressure | 0.2 torr | 70 | - | [1] |

| Boiling Point | 83 | - | 0.1 torr | [1] |

| Vapor Pressure | 0.6 mmHg | 72 | - | - |

| Boiling Point | 94 | - | 1.64 mmHg | - |

| TGA Mass Loss (0.5%) | - | 87.6 | - | - |

| TGA Mass Loss (5%) | - | 132.6 | - | - |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the vapor pressure of CpZr(NMe₂)₃ are not extensively published, the available literature indicates that techniques such as tensimetry (a static method) and thermogravimetric analysis (TGA) have been employed. Below are generalized methodologies for these techniques based on standard practices for air-sensitive organometallic compounds.

Vapor Pressure Determination by Tensimetry (Static Method)

The temperature dependence of the saturated vapor pressure of CpZr(NMe₂)₃ has been determined over a temperature range of 60–110 °C using a static method with a membrane-gauge manometer. This technique directly measures the equilibrium vapor pressure of a substance in a closed system.

Generalized Protocol:

-

Sample Preparation: A sample of high-purity, liquid CpZr(NMe₂)₃ is loaded into a sample vessel, typically within an inert atmosphere glovebox due to its air and moisture sensitivity.

-

Apparatus Setup: The sample vessel is connected to a vacuum line and a pressure measurement system. A crucial component for air-sensitive compounds is a diaphragm capacitance manometer, which is isolated from the sample by a thin, flexible membrane to prevent corrosion of the sensor.

-

Degassing: The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles, where the sample is frozen with liquid nitrogen, the headspace is evacuated, and then the sample is thawed to release dissolved gases.

-

Equilibration and Measurement: The sample vessel is placed in a thermostat-controlled bath to maintain a precise and stable temperature. The system is allowed to reach thermal and vapor pressure equilibrium, at which point the pressure is recorded from the manometer.

-

Data Collection: The vapor pressure is measured at a series of stabilized temperatures to generate a vapor pressure curve.

Volatility Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information on the thermal stability and volatility of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For CpZr(NMe₂)₃, TGA has been used to identify the temperatures at which 0.5% and 5% mass loss occurs, indicating the onset of significant volatilization or decomposition.

Generalized Protocol:

-

Sample Preparation: A small, accurately weighed sample of CpZr(NMe₂)₃ is placed in a TGA sample pan. Due to its air sensitivity, this is performed in an inert atmosphere.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) to create an oxygen- and moisture-free environment.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which specific percentages of mass loss occur. This data provides a qualitative and semi-quantitative measure of the compound's volatility.

Visualizations

Experimental Workflow for Vapor Pressure Determination

The following diagram illustrates a generalized workflow for determining the vapor pressure of an air-sensitive organometallic compound like CpZr(NMe₂)₃ using a static method.

Caption: Generalized workflow for static vapor pressure measurement.

References

In-Depth Technical Guide to C11H23N3Zr (Tris(dimethylamino)cyclopentadienylzirconium)

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and relevant scientific information for the organometallic compound with the molecular formula C11H23N3Zr, commonly known as Tris(dimethylamino)cyclopentadienylzirconium. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Chemical Identity and Properties

Tris(dimethylamino)cyclopentadienylzirconium is a zirconium-based organometallic precursor primarily utilized in thin film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Tris(dimethylamino)cyclopentadienylzirconium |

| Molecular Formula | C11H23N3Zr |

| CAS Number | 33271-88-4 |

| Molecular Weight | 288.54 g/mol |

| Synonyms | CpZr(NMe2)3, TDMACpZr, (Cyclopentadienyl)tris(dimethylamido)zirconium |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale yellow to yellow liquid |

| Odor | None reported |

| Melting Point | <0 °C |

| Boiling Point | 85.3 °C @ 2.5 mbar; 94 °C @ 1.64 mmHg |

| Density | 1.17 - 1.26 g/cm³ at 25 °C |

| Vapor Pressure | 0.6 mmHg at 72 °C |

| Solubility | Soluble in organic solvents like hydrocarbons and carbon tetrachloride. Reacts with water. |

| Stability | Air and moisture sensitive. Stable under recommended storage conditions (cool, dry, inert atmosphere). |

Hazard Identification and Safety Data

This compound is classified as hazardous. It is crucial to handle it with appropriate safety precautions in a laboratory or industrial setting.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Substances and mixtures which, in contact with water, emit flammable gases | 2 | H261: In contact with water releases flammable gas |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

"One-Pot" Synthesis of Tris(dimethylamino)cyclopentadienylzirconium

The following is a generalized "one-pot" synthesis protocol adapted from patent literature. This method avoids the isolation of intermediates, improving efficiency.[1] All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Step 1: Preparation of Lithium Dimethylamide

-

To a 2L reaction flask equipped with a stirrer, add 500 mL of n-hexane and 67 g of dimethylamine.

-

Cool the reaction mixture to approximately -15 °C.

-

While stirring, slowly add 500 mL of n-butyllithium in n-hexane (2.5 mol/L) dropwise to the flask.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4 hours.

Step 2: Formation of Tetrakis(dimethylamino)zirconium

-

To the freshly prepared lithium dimethylamide solution, add zirconium tetrachloride under an inert atmosphere with continuous stirring.

Step 3: Preparation of Cyclopentadienyl Monomer

-

In a separate apparatus, distill dicyclopentadiene at a temperature above 160 °C to crack it into the cyclopentadienyl monomer.

Step 4: Reaction to Form Tris(dimethylamino)cyclopentadienylzirconium

-

Slowly add the freshly distilled cyclopentadienyl monomer dropwise to the solution of tetrakis(dimethylamino)zirconium.

-

Allow the reaction to proceed to completion.

Step 5: Purification

-

The final product, Tris(dimethylamino)cyclopentadienylzirconium, is purified by distillation.

Visualizations: Workflows and Pathways

Logical Workflow for Atomic Layer Deposition (ALD) of ZrO2

The primary application of C11H23N3Zr is as a precursor for the deposition of zirconium oxide (ZrO2) thin films via ALD. The following diagram illustrates the reaction mechanism during the ALD process.[2][3]

Caption: Workflow for the Atomic Layer Deposition of ZrO2 using C11H23N3Zr.

Hypothetical Signaling Pathway for Organozirconium Compound Toxicity

While specific toxicological data for C11H23N3Zr is not available, studies on other zirconium compounds suggest that toxicity may be mediated through the induction of oxidative stress.[4][5][6] The following diagram presents a generalized, hypothetical signaling pathway for cellular toxicity.

Caption: Hypothetical toxicity pathway for organozirconium compounds.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of C11H23N3Zr and to ensure safety.

-

Handling : Always handle in a chemical fume hood under an inert atmosphere (nitrogen or argon). Avoid breathing vapors and contact with skin and eyes. Do not allow contact with water. Use non-sparking tools.

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from sources of ignition, heat, and direct sunlight. Protect from moisture.

Toxicological and Ecological Information

Detailed toxicological and ecological studies on C11H23N3Zr are limited.

-

Toxicological Information : No specific RTECS data is available. The material is considered an irritant to the eyes, respiratory system, and skin, and may cause burns. Harmful if swallowed. Carcinogenic, mutagenic, and teratogenic effects have not been determined.

-

Ecological Information : No specific ecological information is available. Discharge into the environment should be avoided.

Disposal Considerations

Dispose of this material in a manner consistent with federal, state, and local regulations. Contact a licensed professional waste disposal service.

Transport Information

C11H23N3Zr is regulated for transport.

-

UN Number : 3399

-

Proper Shipping Name : Organometallic substance, liquid, water-reactive, flammable

-

Hazard Class : 4.3 (Substances which, in contact with water, emit flammable gases), Subsidiary risk 3 (Flammable liquid)

-

Packing Group : I or II, depending on the specific regulations and formulation.

References

- 1. Preparation method of tris(dimethylamino) cyclopentadienyl zirconium - Eureka | Patsnap [eureka.patsnap.com]

- 2. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Ascendancy of CpZr(NMe2)3: A Technical Guide to a Cornerstone Precursor for Advanced Materials

An in-depth exploration of the discovery, synthesis, and application of Cyclopentadienyl-tris(dimethylamino)zirconium(IV), a pivotal precursor in modern materials science and semiconductor manufacturing.

Introduction: A Precursor's Rise to Prominence

Cyclopentadienyl-tris(dimethylamino)zirconium(IV), commonly abbreviated as CpZr(NMe2)3 or CpTDMAZ, has emerged as a critical organometallic precursor in the fabrication of high-quality zirconium-based thin films. Its journey from a laboratory curiosity to an indispensable component in the electronics industry underscores the relentless pursuit of materials with tailored properties for advanced applications. The development of CpZr(NMe2)3 was largely driven by the demand for new high-k dielectric materials to replace silicon dioxide in next-generation transistors, a necessity for continued miniaturization and enhanced performance of electronic devices.[1] This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of CpZr(NMe2)3, with a particular focus on its role in Atomic Layer Deposition (ALD).

Discovery and Historical Development

The synthesis of cyclopentadienyl derivatives of titanium and zirconium containing amino ligands was first reported in the early 1970s. While the exact first synthesis of CpZr(NMe2)3 is not definitively documented in a single seminal publication, the foundational work on related compounds was laid by researchers such as G. Chandra and M. F. Lappert. Their investigations into the chemistry of metal amides provided the basis for the synthesis of a wide range of organometallic compounds, including those of zirconium. The development of precursors like CpZr(NMe2)3 was a significant advancement from earlier halogenated zirconium sources, such as ZrCl4, which often led to the incorporation of corrosive impurities into the deposited films. The unique combination of the cyclopentadienyl (Cp) and dimethylamido (NMe2) ligands in CpZr(NMe2)3 offered a precursor with enhanced thermal stability and volatility, crucial properties for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Synthesis of CpZr(NMe2)3: Key Methodologies

Two primary synthetic routes have been established for the preparation of CpZr(NMe2)3, both of which are designed to efficiently introduce the cyclopentadienyl and tris(dimethylamino) ligands to the zirconium metal center.

Route 1: From Zirconium Tetrachloride (One-Pot Synthesis)

This method involves the in-situ preparation of lithium dimethylamide followed by reaction with zirconium tetrachloride to form tetrakis(dimethylamino)zirconium, which then reacts with a cyclopentadienyl source.

Route 2: From Tetrakis(dimethylamino)zirconium(IV)

A more direct approach utilizes pre-synthesized tetrakis(dimethylamino)zirconium(IV) and reacts it with a cyclopentadienylating agent.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of CpZr(NMe2)3.

Protocol 1: One-Pot Synthesis from Zirconium Tetrachloride

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[2]

1. Preparation of Lithium Dimethylamide:

-

Under an inert atmosphere (e.g., nitrogen or argon), add 500 mL of n-hexane and 500 mL of n-butyllithium in n-hexane solution (2.5 mol/L) to a 2L reaction flask.

-

Cool the mixture to approximately -15°C.

-

While stirring, bubble dimethylamine gas (67 g) through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

2. Preparation of Tetrakis(dimethylamino)zirconium:

-

To the freshly prepared lithium dimethylamide solution, slowly add zirconium tetrachloride under continuous stirring and inert atmosphere.

3. Preparation of Cyclopentadienyl Monomer:

-

In a separate apparatus, heat dicyclopentadiene to a temperature above 160°C to induce cracking and distill the resulting cyclopentadienyl monomer.

4. Synthesis of CpZr(NMe2)3:

-

Dropwise, add the freshly distilled cyclopentadienyl monomer to the solution of tetrakis(dimethylamino)zirconium.

-

Allow the reaction to proceed to completion.

5. Purification:

-

The final product, tris(dimethylamino)cyclopentadienyl zirconium, is purified by distillation under reduced pressure.

Protocol 2: Synthesis from Tetrakis(dimethylamino)zirconium(IV)

This protocol represents a more direct route, assuming the availability of the zirconium amide precursor.

1. Reaction Setup:

-

In a glovebox or under a rigorously inert atmosphere, dissolve a known quantity of tetrakis(dimethylamino)zirconium(IV) in a suitable anhydrous solvent (e.g., toluene or hexane).

-

In a separate flask, prepare a solution of cyclopentadienyl lithium (CpLi) or cyclopentadienyl sodium (CpNa) in an appropriate solvent (e.g., THF).

2. Reaction:

-

Slowly add the cyclopentadienylating agent solution to the stirred solution of tetrakis(dimethylamino)zirconium(IV) at room temperature or below.

-

The reaction leads to the displacement of one dimethylamido group and the formation of CpZr(NMe2)3 and the corresponding lithium or sodium dimethylamide salt.

3. Workup and Purification:

-

After the reaction is complete, the salt byproduct is removed by filtration.

-

The solvent is removed from the filtrate under vacuum.

-

The resulting crude product is then purified by vacuum distillation to yield the final CpZr(NMe2)3 precursor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of CpZr(NMe2)3.

| Property | Value | Reference |

| Molecular Formula | C11H23N3Zr | |

| Molecular Weight | 288.54 g/mol | |

| Appearance | Yellow crystalline solid or liquid | |

| CAS Number | 33271-88-4 |

Table 1: Physical and Chemical Properties of CpZr(NMe2)3

| Reactant | Exemplary Molar Ratio (vs. ZrCl4) | Typical Solvent | Reported Yield |

| Route 1 | |||

| n-Butyllithium | 4.0 | n-Hexane | Not explicitly stated |

| Dimethylamine | 4.0 | n-Hexane | Not explicitly stated |

| Zirconium Tetrachloride | 1.0 | n-Hexane | Not explicitly stated |

| Cyclopentadiene | 1.0 | n-Hexane | Not explicitly stated |

| Route 2 | |||

| Zr(NMe2)4 | 1.0 | Toluene/Hexane | High |

| CpLi or CpNa | 1.0 | THF | High |

Table 2: Comparison of Synthetic Routes for CpZr(NMe2)3

Application in Atomic Layer Deposition (ALD)

CpZr(NMe2)3 has become a workhorse precursor for the ALD of high-quality zirconium oxide (ZrO2) thin films, which are utilized as high-k dielectrics in memory devices. Its favorable properties, including good thermal stability and a well-defined self-limiting growth mechanism, contribute to its widespread adoption.

ALD Reaction Mechanism

The ALD of ZrO2 using CpZr(NMe2)3 and an oxygen source (typically ozone, O3, or water, H2O) proceeds in a cyclic manner. In situ studies using quartz crystal microbalance (QCM) and density functional theory (DFT) calculations have elucidated the surface reaction mechanism.

During the CpZr(NMe2)3 pulse, the precursor chemisorbs onto the substrate surface, which is typically hydroxylated. This chemisorption process involves the release of two of the three dimethylamido (NMe2) ligands. The release of the cyclopentadienyl (Cp) ligand or the third NMe2 ligand is thermodynamically unfavorable. Following the precursor pulse, the reaction chamber is purged with an inert gas to remove any unreacted precursor and byproducts. Subsequently, the oxygen source is introduced, which reacts with the surface-bound species to form a layer of ZrO2 and regenerate the surface for the next ALD cycle.

Quantitative Data for ALD of ZrO2 using CpZr(NMe2)3

| Parameter | Value | Conditions | Reference |

| Growth Rate | ~0.9 Å/cycle | 300 °C, with Ozone | |

| ALD Temperature Window | 250 - 400 °C | With Ozone | |

| Conformality | 80 - 90% | High aspect ratio (60:1) trenches | |

| Activation Energy (NMe2 release) | 0.16 - 0.22 eV | DFT calculations |

Table 3: Typical ALD Process Parameters for ZrO2 using CpZr(NMe2)3

Characterization Data

The identity and purity of CpZr(NMe2)3 are typically confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in C6D6): A singlet at approximately 6.0 ppm corresponding to the five protons of the cyclopentadienyl ring, and a singlet at around 2.9 ppm for the eighteen protons of the three dimethylamido ligands.

-

¹³C NMR: A signal for the Cp ring carbons at approximately 107.5 ppm and a signal for the methyl carbons of the NMe2 groups at about 41.9 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for studying the vibrational modes of the molecule and for in-situ monitoring of its thermal decomposition, which primarily involves the breakdown of the dimethylamido ligands.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the one-pot synthesis of CpZr(NMe2)3.

ALD Reaction Mechanism

Caption: A diagram showing the sequential steps in the ALD of ZrO2.

Conclusion

Cyclopentadienyl-tris(dimethylamino)zirconium(IV) stands as a testament to the power of molecular design in addressing critical challenges in materials science. Its favorable combination of volatility, thermal stability, and clean decomposition pathways has made it an indispensable precursor for the deposition of high-quality zirconium oxide thin films in the semiconductor industry. The continued exploration of its chemistry and the development of related organometallic compounds promise further advancements in the fabrication of next-generation electronic devices and other advanced materials.

References

A Comprehensive Technical Guide to Cyclopentadienyltris(dimethylamino)zirconium

This technical guide provides an in-depth overview of Cyclopentadienyltris(dimethylamino)zirconium, a significant organometallic compound utilized by researchers and professionals in chemistry and materials science. The document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and application, and key safety information.

Nomenclature: Synonyms and Alternative Names

Cyclopentadienyltris(dimethylamino)zirconium is known by a variety of names in scientific literature and commercial catalogs. Accurate identification is crucial for researchers. The compound's CAS Number is 33271-88-4 .[1][2][3][4][5]

| Synonym/Alternative Name | Abbreviation/Code |

| Tris(dimethylamino)cyclopentadienylzirconium | - |

| (Cyclopentadienyl)zirconium tris(dimethylamide) | - |

| Zirconium, (η5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- | - |

| Monocyclopentadienyl tris(dimethylamino)zirconium | - |

| Cyclopentadienyl Tris(dimethylamino) Zirconium(CpZr) | CpZr |

| CpZr(NMe2)3 CpTDMAZ | CpTDMAZ |

| Tris(dimethylamino)zirconium cyclopentadienylide | - |

| (Cyclopentadienyl)tris(dimethylamido)zirconium | - |

| CPTDMAZ2 | CPTDMAZ2 |

| ZyALD-CpTDMAZ | - |

Sources:[1][3][4][5][6][7][8][9]

Physicochemical Properties

The key physical and chemical properties of Cyclopentadienyltris(dimethylamino)zirconium are summarized below. These properties are essential for its handling, storage, and application, particularly as a precursor in deposition processes.

| Property | Value |

| CAS Number | 33271-88-4[1][2][3] |

| Molecular Formula | C11H23N3Zr[3][4][5] |

| Molecular Weight | 288.54 g/mol [3][4][5] |

| Appearance | Colorless to yellow liquid[3][4] |

| Melting Point | 0°C[4] |

| Boiling Point | 94°C @ 1.64 mmHg[4] |

| Vapor Pressure | 0.6 mmHg @ 72°C[4] |

| Density | 1.17 g/cm³[7] |

| Purity | Typically ≥98%[3][7] |

| Solubility | Soluble in hydrocarbon solvents; reacts violently with water[4][5] |

| Sensitivity | Highly sensitive to moisture and air[3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and a primary application of Cyclopentadienyltris(dimethylamino)zirconium are provided below.

A patented one-pot method provides an efficient route for synthesizing Tris(dimethylamino)cyclopentadienyl zirconium. This process avoids the need to pre-synthesize cyclopentadienyl sodium and does not require the separation of intermediates.[10]

Experimental Protocol:

-

Preparation of Lithium Dimethylamide: Under an inert atmosphere (e.g., argon), add n-hexane to a reactor. Cool the system to approximately -15°C. While stirring, introduce dimethylamine gas, followed by the slow, dropwise addition of an n-hexane solution of n-butyllithium. After addition is complete, allow the mixture to warm to room temperature and continue stirring for 4 hours to form a lithium dimethylamide solution.[10]

-

Formation of Tetrakis(dimethylamino)zirconium: To the lithium dimethylamide solution from the previous step, add solid zirconium tetrachloride portion-wise while maintaining an inert atmosphere and stirring. Control the temperature between -20°C and 0°C during the addition. Allow the reaction to proceed for 24-30 hours.[10][11]

-

Preparation of Cyclopentadienyl Monomer: In a separate apparatus, heat dicyclopentadiene to a temperature above 160°C to induce cracking, and distill the resulting cyclopentadienyl monomer.[10]

-

Final Reaction: Slowly add the freshly distilled cyclopentadienyl monomer dropwise to the tetrakis(dimethylamino)zirconium mixture. Allow the components to react to form the crude product.[10]

-

Purification: Remove the reaction solvent and lithium chloride byproduct. The final product, Cyclopentadienyltris(dimethylamino)zirconium, is purified by vacuum distillation.[10]

Cyclopentadienyltris(dimethylamino)zirconium is an effective precursor for the ALD of zirconium oxide (ZrO₂) thin films, a critical process in semiconductor manufacturing. The mechanism involves sequential, self-limiting surface reactions.[12][13]

Experimental Protocol (General ALD Cycle):

The ALD process is carried out in a high-vacuum chamber on a heated substrate. Each cycle consists of four steps:

-

Precursor Pulse: A vapor pulse of Cyclopentadienyltris(dimethylamino)zirconium (CpZr(NMe2)₃) is introduced into the chamber. The precursor chemisorbs onto the substrate surface, where it reacts with surface hydroxyl (-OH) groups. Studies suggest that during this step, two of the dimethylamino (-NMe₂) ligands are released.[12][13]

-

Inert Gas Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and gaseous byproducts.

-

Oxidant Pulse: An oxidant, typically ozone (O₃) or water vapor (H₂O), is pulsed into the chamber. The oxidant reacts with the remaining ligands (the cyclopentadienyl and the third dimethylamino ligand) on the surface, forming a layer of zirconium oxide and regenerating the hydroxylated surface for the next cycle.[12]

-

Inert Gas Purge: A second purge step removes the oxidant and reaction byproducts, completing one full ALD cycle. The process is repeated to build the film to the desired thickness.

Applications in Research and Development

The unique chemical properties of Cyclopentadienyltris(dimethylamino)zirconium make it a valuable compound in several advanced technology fields.

-

Semiconductor Manufacturing: Its primary use is as a precursor for Chemical Vapor Deposition (CVD) and, more specifically, Atomic Layer Deposition (ALD) to create high-purity, ultra-thin films of zirconium oxide (ZrO₂) and zirconium silicate (ZrxSi1-xO4).[1][14] These films are used as high-k dielectrics in modern transistors and memory devices.

-

Catalysis: As an organozirconium complex, it serves as an important catalyst in organic synthesis.[1] Zirconium-based catalysts are known for their versatility in promoting reactions such as hydrogenation, oxidation, and amination.[15]

-

Organometallic Chemistry: It is a fundamental building block for the synthesis of other, more complex organozirconium compounds, which are subjects of extensive academic and industrial research.[1]

Safety and Handling

Cyclopentadienyltris(dimethylamino)zirconium is a reactive and hazardous compound that requires strict handling protocols.

-

Reactivity: The compound reacts violently with water and is sensitive to air.[5][7] All handling and storage must be conducted under an inert atmosphere (e.g., a glovebox or Schlenk line with nitrogen or argon).[7]

-

Health Hazards: It is irritating to the skin, eyes, and respiratory system. Direct contact may cause burns.[7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Operations should be performed in a well-ventilated chemical fume hood.[6][7][16]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from heat, moisture, and sources of ignition.[1][7]

References

- 1. watson-int.com [watson-int.com]

- 2. Cyclopentadienyl Tris(dimethylamino) Zirconium(CpZr), CasNo.33271-88-4 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. Cyclopentadienyltris(dimethylamino)zirconium(IV) | Tris(dimethylamino)cyclopentadienyl Zirconium | C11H23N3Zr - Ereztech [ereztech.com]

- 4. americanelements.com [americanelements.com]

- 5. CpZr(NMe2)3 CpTDMAZ | 33271-88-4 [chemicalbook.com]

- 6. Cyclopentadienyl Tris(dimethylamino) Zirconium [chembk.com]

- 7. dalchem.com [dalchem.com]

- 8. 33271-88-4 CAS|(环戊二烯基)三(二甲基酰胺)锆|生产厂家|价格信息 [m.chemicalbook.com]

- 9. 33271-88-4 CAS Manufactory [m.chemicalbook.com]

- 10. Preparation method of tris(dimethylamino) cyclopentadienyl zirconium - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 12. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 15. Emerging Research and Development | Zircon Industry Association [zircon-association.org]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide on the Basic Reactivity of (η⁵-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)zirconium with Common Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of the organometallic compound (η⁵-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)zirconium, commonly abbreviated as CpZr(NMe₂)₃, with a range of common laboratory solvents. This document consolidates information regarding the stability and reactivity of this zirconium complex in the presence of protic and aprotic solvents, providing a foundational understanding for its handling, application, and the design of new synthetic routes. The information is presented through detailed reactivity summaries, a representative experimental protocol for alcoholysis, and schematic diagrams illustrating the key reaction pathways.

Introduction

(η⁵-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)zirconium is a versatile organozirconium compound that has garnered significant interest, primarily as a precursor for the atomic layer deposition (ALD) of high-quality zirconium oxide (ZrO₂) thin films. Beyond its applications in materials science, its reactive zirconium-nitrogen bonds offer a gateway for various chemical transformations. A thorough understanding of its basic reactivity with common laboratory solvents is paramount for its safe handling, the design of robust experimental procedures, and the prevention of unintended side reactions. This guide aims to provide a detailed account of this reactivity, with a focus on practical applications for researchers in chemistry and drug development.

General Reactivity Profile

The reactivity of CpZr(NMe₂)₃ is dominated by the polarity and lability of the zirconium-nitrogen bonds of the tris(N-methylmethanaminato) ligands. These amido ligands are susceptible to protonolysis by protic reagents, leading to the cleavage of the Zr-N bond and the formation of dimethylamine as a byproduct. The cyclopentadienyl (Cp) ligand, in contrast, is a more strongly bound spectator ligand and generally remains coordinated to the zirconium center under mild conditions.

Reactivity with Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H), readily react with CpZr(NMe₂)₃. This reactivity is driven by the protonolytic cleavage of the Zr-N bond.

Water

CpZr(NMe₂)₃ reacts violently and exothermically with water. This reaction leads to the rapid and uncontrolled hydrolysis of the dimethylamido ligands, ultimately forming zirconium oxides and releasing dimethylamine. Due to the hazardous nature of this reaction, strict exclusion of moisture is critical when handling this compound.

Alcohols (Alcoholysis)

Alcohols (R-OH) react with CpZr(NMe₂)₃ in a controlled manner to yield zirconium alkoxides. This reaction, known as alcoholysis, involves the stepwise substitution of the dimethylamido ligands with alkoxy groups (-OR). The reaction is typically clean and can be driven to completion by the removal of the volatile dimethylamine byproduct. The stoichiometry of the alcohol can be controlled to achieve partial or full substitution of the amido ligands. This reaction is a convenient synthetic route to novel zirconium alkoxide complexes.[1]

Table 1: Summary of Reactivity with Protic Solvents

| Solvent Class | Representative Solvents | General Reactivity | Products | Experimental Considerations |

| Water | H₂O | Violent and exothermic hydrolysis | Zirconium oxides, Dimethylamine | Strict exclusion of moisture is mandatory. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH) | Controlled alcoholysis, substitution of NMe₂ ligands | Zirconium alkoxides, Dimethylamine | Reaction can be controlled stoichiometrically. |

Reactivity with Aprotic Solvents

Aprotic solvents lack an acidic proton and are generally less reactive towards CpZr(NMe₂)₃. Their interaction with the zirconium complex is primarily as a solvent, and in some cases, as a coordinating ligand.

Aprotic Non-Polar Solvents

CpZr(NMe₂)₃ is generally stable in aprotic non-polar solvents such as toluene, hexane, and benzene. These solvents are often used for the synthesis, purification, and handling of the compound. No significant decomposition or reaction is observed under normal laboratory conditions.

Aprotic Polar Solvents

-

Chlorinated Solvents (e.g., Dichloromethane - CH₂Cl₂, Chloroform - CHCl₃): While often used for NMR spectroscopy and other analytical techniques, chlorinated solvents can exhibit some reactivity with highly sensitive organometallic compounds. There is a potential for slow decomposition or reaction over extended periods, particularly in the presence of light or impurities. For routine operations, they are generally acceptable, but for long-term storage, non-halogenated solvents are preferred.

Table 2: Summary of Reactivity with Aprotic Solvents

| Solvent Class | Representative Solvents | General Reactivity | Experimental Considerations |

| Aprotic Non-Polar | Toluene, Hexane, Benzene | Stable, non-reactive | Recommended for synthesis, storage, and general handling. |

| Aprotic Polar (Ethers) | Tetrahydrofuran (THF) | Generally stable for short-term use | Potential for coordination to the Zr center. Avoid prolonged storage at elevated temperatures. |

| Aprotic Polar (Chlorinated) | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Generally stable for short-term use | Potential for slow decomposition over extended periods. Store in the dark. |

Experimental Protocol: Representative Alcoholysis of CpZr(NMe₂)₃ with Ethanol

This protocol provides a general procedure for the synthesis of (η⁵-2,4-cyclopentadien-1-yl)(ethoxy)bis(N-methylmethanaminato)zirconium. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be rigorously dried and deoxygenated prior to use.

Materials:

-

(η⁵-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)zirconium (CpZr(NMe₂)₃)

-

Anhydrous ethanol (EtOH)

-

Anhydrous hexane or toluene

Procedure:

-

In a glovebox, dissolve a known amount of CpZr(NMe₂)₃ in anhydrous hexane (or toluene) in a Schlenk flask equipped with a magnetic stir bar.

-

Calculate the molar equivalent of ethanol required for the desired degree of substitution. For the monosubstituted product, one equivalent of ethanol is used.

-

Slowly add the calculated amount of anhydrous ethanol to the stirred solution of CpZr(NMe₂)₃ at room temperature.

-

The reaction is typically rapid and may be accompanied by a slight warming of the flask. The formation of dimethylamine can be observed by its characteristic odor if the reaction is not fully contained.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material's NMe₂ signal and the appearance of new signals corresponding to the ethoxy ligand and the remaining NMe₂ groups.

-

To isolate the product, remove the solvent and the volatile dimethylamine byproduct under vacuum.

-

The resulting zirconium ethoxide product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion

The reactivity of (η⁵-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)zirconium is primarily dictated by the lability of its Zr-N bonds. It exhibits high reactivity towards protic solvents, undergoing violent hydrolysis with water and controlled alcoholysis with alcohols. In contrast, it is generally stable in aprotic non-polar solvents, which are the recommended media for its handling and storage. While aprotic polar solvents can be used for short-term applications, the potential for coordination and subsequent reactions should be considered. A thorough understanding of these fundamental reactivity patterns is essential for the successful and safe utilization of this important organozirconium compound in both materials science and synthetic chemistry.

References

Methodological & Application

Application Notes and Protocol for High-k Dielectric Thin Film Growth with Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-

Introduction

These application notes provide a comprehensive protocol for the growth of high-k dielectric zirconium dioxide (ZrO₂) thin films using the organometallic precursor Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-, commonly known as CpZr(NMe₂)₃ or by its trade name ZyALD™. This precursor is widely utilized in the semiconductor industry, particularly for the fabrication of Dynamic Random Access Memory (DRAM) capacitors, due to its high volatility, thermal stability, and ability to produce high-quality dielectric films via Atomic Layer Deposition (ALD).[1] ALD is a thin film deposition technique based on sequential, self-limiting surface reactions that allows for atomic-level control over film thickness and conformality.[2]

This document is intended for researchers, scientists, and professionals in materials science and semiconductor device fabrication. It details the necessary equipment, materials, experimental procedures, and expected outcomes for the successful deposition of ZrO₂ thin films.

Precursor Specifications

-

Chemical Name: (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-Zirconium

-

Common Abbreviations: CpZr(NMe₂)₃, ZyALD™

-

Molecular Formula: C₁₁H₂₃N₃Zr

-

Key Properties: High volatility and thermal stability make it suitable for ALD processes.[1]

Experimental Data

Table 1: Atomic Layer Deposition (ALD) Process Parameters

| Parameter | Value | Source(s) |

| Precursor | CpZr(NMe₂)₃ | [3][4][5] |

| Oxidant | Ozone (O₃) or Water (H₂O) | [3][4][6] |

| Deposition Temperature | 150 - 400 °C (Optimal ~320 °C) | [5][7][8] |

| Growth Rate | ~0.9 - 0.94 Å/cycle | [6][7][8] |

| Precursor Pulse Time | 2 seconds (example) | [8] |

| Purge Gas | Argon (Ar) or Nitrogen (N₂) | [2] |

Table 2: Electrical Properties of Deposited ZrO₂ Thin Films

| Property | Value | Conditions | Source(s) |

| Dielectric Constant (k) | 14 - 16 (amorphous) | As-deposited | [9] |

| Leakage Current Density | ~10⁻⁷ A/cm² | Annealed films | [7] |

| Breakdown Field | 3.4 - 7.5 MV/cm | 5.2 - 7.8 nm thick films | [10] |

Table 3: Physical Properties of Deposited ZrO₂ Thin Films

| Property | Value/Description | Source(s) |

| Crystallinity | Amorphous, Tetragonal, or Monoclinic | [10][11][12] |

| Thickness Range | 5 - 18.5 nm (application dependent) | [10] |

| Conformality | High (80-90% step coverage in high aspect ratio trenches) | [6][8] |

| Surface Roughness (RMS) | < 1% of film thickness | [7] |

Experimental Protocol: Atomic Layer Deposition of ZrO₂

This protocol outlines the steps for depositing ZrO₂ thin films using CpZr(NMe₂)₃ and ozone in an ALD reactor.

Substrate Preparation

-

Select appropriate substrates (e.g., Silicon (100), Titanium Nitride).

-

Clean the substrates using a standard cleaning procedure (e.g., RCA clean for Si wafers) to remove organic and inorganic contaminants.

-

Perform a final rinse with deionized water and dry with high-purity nitrogen gas.

-

Load the cleaned substrates into the ALD reactor load-lock.

ALD System Preparation

-

Heat the ALD reactor to the desired deposition temperature (e.g., 300 °C).[6][8]

-

Heat the CpZr(NMe₂)₃ precursor container to a temperature sufficient to achieve adequate vapor pressure for delivery into the reactor.

-

Set the ozone generator to produce the required concentration of O₃.

-

Establish a stable flow of the purge gas (e.g., Argon) through the reactor.

Deposition Cycle

The ALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness.

-

CpZr(NMe₂)₃ Pulse: Introduce the vapor of CpZr(NMe₂)₃ into the reactor chamber for a specified time (e.g., 2 seconds).[8] The precursor will chemisorb onto the substrate surface in a self-limiting reaction. Studies suggest that two of the dimethylamino (NMe₂) ligands are released during this half-cycle.[3][4]

-

Purge 1: Purge the reactor with an inert gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts from the chamber.

-

Ozone (O₃) Pulse: Introduce ozone into the reactor. The ozone will react with the surface-adsorbed zirconium species to form a layer of ZrO₂ and remove the remaining ligands.

-

Purge 2: Purge the reactor again with the inert gas to remove any unreacted ozone and gaseous byproducts.

Post-Deposition Processing

-

After the desired number of ALD cycles, stop the precursor and oxidant flows.

-

Cool down the reactor under an inert gas atmosphere.

-

(Optional) Perform a post-deposition anneal in an oxygen or nitrogen atmosphere at a specified temperature (e.g., 550 °C) to improve film density and electrical properties.[10]

-

Unload the coated substrates from the reactor.

Characterization

-

Thickness and Optical Properties: Use spectroscopic ellipsometry.

-

Composition and Chemical Bonding: Use X-ray Photoelectron Spectroscopy (XPS).

-

Crystallinity: Use X-ray Diffraction (XRD).

-

Surface Morphology and Roughness: Use Atomic Force Microscopy (AFM).

-

Electrical Properties: Fabricate capacitor structures (e.g., Metal-Insulator-Metal or Metal-Insulator-Semiconductor) and perform Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements to determine the dielectric constant, leakage current, and breakdown voltage.

Visualizations

Experimental Workflow

Caption: Workflow for ZrO₂ thin film deposition.

Atomic Layer Deposition (ALD) Cycle

Caption: The four sequential steps of an ALD cycle.

Safety Precautions

-

Organometallic precursors like CpZr(NMe₂)₃ are typically pyrophoric and/or water-sensitive. Handle them in an inert atmosphere (e.g., a glovebox).

-

Ozone is a toxic and strong oxidizing agent. Ensure proper ventilation and use an ozone detector.

-

Follow all standard laboratory safety procedures, including the use of personal protective equipment (PPE).

Troubleshooting

-

Low Growth Rate: Check precursor temperature and delivery lines for blockages. Verify the functionality of the oxidant source.

-

Poor Film Uniformity: Optimize purge times to ensure complete removal of precursors and byproducts between pulses. Check for uniform temperature distribution across the substrate holder.

-

High Leakage Current: Consider post-deposition annealing to densify the film and reduce defects.[10] Optimize deposition temperature to avoid precursor decomposition, which can introduce impurities.[13]

By following this detailed protocol, researchers can achieve high-quality, conformal ZrO₂ thin films suitable for a variety of advanced electronic applications.

References

- 1. Air Liquide Electronics strengthens patent portfolio on Zirconium based high-k dielectric precursors | Air Liquide in China [cn.airliquide.com]

- 2. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Atomic Layer Deposition of ZrO2 Films at High Temperatures (>350 °C) Using a Modified Cyclopentadienyl Zr Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-permittivity YScO3 thin films by atomic layer deposition using two precursor approaches - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Structural and Electrical Specification of ZrO2 nano thin film prepared by PLD | Al-Nahrain Journal of Science [anjs.edu.iq]

- 12. scispace.com [scispace.com]

- 13. dgist.elsevierpure.com [dgist.elsevierpure.com]

Application Notes and Protocols for CpZr(NMe2)3 in Metal-Organic Chemical Vapor Deposition (MOCVD)

Document ID: ANP-CZ3-MOCVD-20251113 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclopentadienyltris(dimethylamino)zirconium, CpZr(NMe2)3 (also known as CpTDMAZ), is a versatile organometallic precursor for the deposition of high-quality zirconium-based thin films. Its favorable properties, including being a liquid at room temperature with good thermal stability and high vapor pressure, make it an excellent candidate for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2][3] These characteristics allow for reproducible delivery of the precursor to the reaction chamber, a critical factor for controlled film growth.

This document provides detailed application notes and protocols for the use of CpZr(NMe2)3 in MOCVD for the deposition of zirconium oxide (ZrO2) thin films. ZrO2 films are of significant interest in the microelectronics industry as high-k dielectric materials in devices such as dynamic random-access memory (DRAM) and transistors.[4] The protocols and data presented herein are intended for researchers, scientists, and professionals in materials science and semiconductor device fabrication.

Precursor Properties: CpZr(NMe2)3

A thorough understanding of the precursor's physical and chemical properties is essential for successful MOCVD process development.

| Property | Value | Reference(s) |

| Chemical Name | Cyclopentadienyltris(dimethylamino)zirconium | [2] |

| Synonym(s) | CpTDMAZ | [1] |

| CAS Number | 33271-88-4 | [2] |

| Molecular Formula | C11H23N3Zr | [5] |

| Molecular Weight | 288.54 g/mol | [5] |

| Appearance | Yellow crystalline solid or liquid | [5] |

| Phase at 25°C | Liquid | [3][6] |

| Density | 1.19 g/mL | [6] |

| Boiling Point | 83°C @ 0.1 Torr | [6] |

| Vapor Pressure | 0.2 Torr @ 70°C | [6] |

| Thermal Decomposition | Onset at 240 ± 10 °C; significant above 280°C | [1] |

Applications in Thin Film Deposition

CpZr(NMe2)3 is primarily used for the deposition of zirconium oxide (ZrO2) thin films. While much of the recent literature focuses on Atomic Layer Deposition (ALD), the reported process parameters provide a valuable starting point for MOCVD process optimization. The thermal decomposition of CpZr(NMe2)3 begins with the dissociation of the dimethylamido ligands.[5][7] In-situ studies have identified by-products such as N-ethylmethanimine, dimethylamine, and trimethylamine, which are generated upon heating.[1][2][7] Understanding these decomposition pathways is critical for controlling film purity and properties.

The following table summarizes key deposition parameters and resulting film properties from ALD studies, which can be adapted for MOCVD.

| Parameter | Value | Process | Oxidant | Reference(s) |

| Deposition Temperature | 250 - 400 °C | ALD | O3, H2O | [8][9][10] |

| Precursor Temperature | 65 °C (for vaporization) | ALD | O3 | [9] |

| Growth Rate/Cycle | 0.8 - 0.9 Å/cycle | ALD | O3 | [9][10] |

| Resulting Film Phase | Tetragonal, Cubic, Monoclinic (or mixed) | ALD | O3, H2O | [8][9] |

| Film Composition | Stoichiometric ZrO2 with low carbon impurity | ALD | O3 | [9][10] |

| Dielectric Constant (k) | ~38.3 (for tetragonal phase) | ALD | O3 | [9] |

Experimental Protocols

The following sections provide a generalized protocol for the MOCVD of ZrO2 thin films using CpZr(NMe2)3. This should be considered a starting point, and optimization will be necessary for specific reactor configurations and desired film properties.

-

Ensure the MOCVD reactor, gas lines, and precursor bubbler are clean and leak-tight.

-

Load the CpZr(NMe2)3 precursor into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture, as it is highly sensitive.[2]

-

Install the bubbler into the MOCVD system and heat the precursor delivery lines to a temperature above the bubbler temperature (e.g., 100-120°C) to prevent precursor condensation.

-

Load the substrate onto the susceptor in the reaction chamber.

-

Pump down the reaction chamber to the base pressure (typically < 10^-5 Torr) and then establish a stable process pressure with an inert carrier gas (e.g., Argon or Nitrogen).

-

Substrate Heating: Heat the substrate to the desired deposition temperature (a starting range of 280-400°C is recommended to be above the decomposition onset).[1][9]

-

Precursor Vaporization and Delivery:

-

Heat the CpZr(NMe2)3 bubbler to a stable temperature to generate sufficient vapor pressure (a starting range of 65-80°C is recommended).[6][9]

-

Flow a controlled amount of inert carrier gas (e.g., Ar) through the bubbler to transport the precursor vapor to the reaction chamber. The flow rate will need to be optimized based on the reactor geometry and desired growth rate.

-

-

Oxidant Delivery:

-

Simultaneously introduce an oxidant gas into the reaction chamber. Common oxidants for ZrO2 deposition include Oxygen (O2), water vapor (H2O), or Ozone (O3). The choice of oxidant will significantly impact the film properties and deposition temperature.[9]

-

The precursor-to-oxidant ratio is a critical parameter that must be optimized to achieve stoichiometric, carbon-free films.

-

-

Deposition:

-

Allow the deposition to proceed for the desired time to achieve the target film thickness. The growth rate will be dependent on substrate temperature, precursor and oxidant flow rates, and reactor pressure.

-

-

Post-Deposition:

-

Stop the precursor and oxidant flows and cool the substrate under an inert gas flow.

-

Vent the chamber and remove the coated substrate.

-

Some applications may benefit from a post-deposition anneal to improve crystallinity and electrical properties.

-

Visualized Workflows and Pathways

The following diagrams illustrate the MOCVD experimental workflow and the thermal decomposition pathway of CpZr(NMe2)3.

Caption: MOCVD experimental workflow for ZrO2 thin film deposition.

Caption: Simplified thermal decomposition pathway of CpZr(NMe2)3.

References

- 1. researchgate.net [researchgate.net]

- 2. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 3. Reaction mechanism of atomic layer deposition of zirconium oxide using tris(dimethylamino)cyclopentadienyl zirconium: experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. CpZr(NMe2)3 CpTDMAZ | 33271-88-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Thermal Decomposition In Situ Monitoring System of the Gas Phase Cyclopentadienyl Tris(dimethylamino) Zirconium (CpZr(NMe2)3) Based on FT-IR and QMS for Atomic Layer Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application of Cyclopentadienyltris(dimethylamino)zirconium in Semiconductor Manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyltris(dimethylamino)zirconium, with the chemical formula Zr(Cp)(NMe₂)₃, is a key organometallic precursor used in the semiconductor industry for the deposition of high-quality zirconium oxide (ZrO₂) thin films.[1][2] ZrO₂ is a high-k dielectric material, meaning it has a high dielectric constant, which is crucial for manufacturing advanced complementary metal-oxide-semiconductor (CMOS) devices, dynamic random-access memory (DRAM), and other electronic components.[1][3][4] The use of Zr(Cp)(NMe₂)₃ allows for the precise, atomic-level deposition of these films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2][5]

The unique molecular structure of Cyclopentadienyltris(dimethylamino)zirconium, featuring a cyclopentadienyl ring and three dimethylamino ligands, provides a balance of volatility and reactivity, making it an effective precursor for these deposition techniques.[6] This document provides detailed application notes and experimental protocols for the use of this precursor in semiconductor manufacturing.

Application Notes

Cyclopentadienyltris(dimethylamino)zirconium is primarily used as a precursor for the deposition of zirconium oxide (ZrO₂) thin films, a material with significant applications in microelectronics due to its high dielectric constant (k), good thermal stability, and low leakage current.[1][4]

Key Applications:

-

High-k Gate Dielectrics: In modern transistors, ZrO₂ thin films serve as a replacement for traditional silicon dioxide (SiO₂) as the gate dielectric. This allows for smaller and more efficient transistors.[3]

-

DRAM Capacitors: The high dielectric constant of ZrO₂ enables the fabrication of smaller capacitors with higher capacitance, a critical requirement for high-density DRAM.[1]

-

Insulators and Protective Coatings: ZrO₂ films can also be used as insulating layers and protective coatings in various electronic devices.[4][7]

Advantages of using Cyclopentadienyltris(dimethylamino)zirconium:

-

Conformal Deposition: ALD processes using this precursor can produce highly conformal ZrO₂ films that evenly coat complex, three-dimensional structures, which is essential for modern semiconductor architectures.[1][6]

-

Precise Thickness Control: ALD allows for the deposition of films with atomic-level precision, enabling the fabrication of devices with precisely controlled electrical properties.[3]

-

Low Impurity Films: When used with an appropriate oxygen source like ozone (O₃), this precursor can yield ZrO₂ films with low levels of carbon and nitrogen impurities.[3][4]

-

Crystalline Phase Control: The deposition conditions can be tuned to favor the formation of specific crystalline phases of ZrO₂ (tetragonal or cubic), which have a higher dielectric constant than the monoclinic phase.[4][6]

Quantitative Data Summary

The properties of ZrO₂ thin films deposited using Cyclopentadienyltris(dimethylamino)zirconium are highly dependent on the deposition parameters. The following tables summarize key quantitative data from various studies.

Table 1: ALD Process Parameters and Film Growth

| Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Thickness (nm) | Substrate | Reference |

| Zr(Cp)(NMe₂)₃ / O₃ | 300 | ~0.9 | 5.2 - 9.0 | SiO₂/Si, TiN | [1][6] |

| Zr(Cp)(NMe₂)₃ / O₃ | 200-250 | 0.125 | - | Si(100) | [3] |

| {η⁵:η¹-Cp(CH₂)₃NMe}Zr(NMe₂)₂ / O₃ | 300-380 | ~0.95 | 5.7 - 6.1 | Si(100) | [6] |

| CpZr[N(CH₃)₂]₃ / O₃ | 250-350 | - | - | TiN | [4] |

| Modified CpZr Precursor | 250-400 | - | - | - | [8] |

Table 2: Electrical and Structural Properties of ZrO₂ Films

| Deposition Temperature (°C) | Crystalline Phase | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) | Reference |

| 300 (as-deposited) | Cubic/Tetragonal | - | - | 6.5 (for 5.2 nm film) | [1] |

| 300 (annealed) | Cubic/Tetragonal | - | Reduced by 2-3 orders of magnitude | 7.5 (for 5.2 nm film) | [1] |

| 300 | Predominantly Tetragonal | 38.3 | < 10⁻⁷ at 2V | - | [4] |

| 350 | Tetragonal and Monoclinic mix | - | - | - | [4] |

| - | Cubic | ~37 | 10⁻⁷ at 1V (for 6.4 nm film) | - | [3] |

| - | Tetragonal | ~47 | - | - | [6] |

| - | Monoclinic | ~20 | - | - | [6] |

Experimental Protocols

Protocol 1: Atomic Layer Deposition of ZrO₂ Thin Films

This protocol describes a general procedure for the deposition of ZrO₂ thin films using Cyclopentadienyltris(dimethylamino)zirconium and ozone in an ALD reactor.

Materials and Equipment:

-

Cyclopentadienyltris(dimethylamino)zirconium (Zr(Cp)(NMe₂)₃) precursor

-

Ozone (O₃) as the oxygen source

-

High-purity nitrogen (N₂) or argon (Ar) as a carrier and purge gas

-

ALD reactor equipped with a precursor bubbler and ozone generator

-

Substrates (e.g., silicon wafers with a native oxide layer or TiN-coated substrates)

-

Substrate heater capable of reaching at least 400°C

Procedure:

-

Substrate Preparation:

-

Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.

-

Load the cleaned substrates into the ALD reactor chamber.

-

-

Reactor Setup:

-

Heat the precursor bubbler containing Zr(Cp)(NMe₂)₃ to a temperature sufficient to achieve an adequate vapor pressure (typically 70-80°C).

-

Heat the substrate to the desired deposition temperature, typically within the ALD temperature window of 200-350°C.[3][4]

-

Set the flow rates for the carrier gas (N₂ or Ar).

-

-

ALD Cycle: The ALD process consists of repeating a sequence of four steps:

-

Step 1: Zr(Cp)(NMe₂)₃ Pulse: Introduce the Zr(Cp)(NMe₂)₃ vapor into the reactor chamber for a set pulse time (e.g., 0.5-2.0 seconds). The precursor molecules will adsorb and react with the substrate surface in a self-limiting manner.

-

Step 2: Purge 1: Purge the reactor chamber with an inert gas (N₂ or Ar) for a set time (e.g., 5-10 seconds) to remove any unreacted precursor and gaseous byproducts.

-

Step 3: Ozone (O₃) Pulse: Introduce ozone into the reactor chamber for a set pulse time (e.g., 0.5-2.0 seconds). The ozone will react with the adsorbed precursor layer to form a monolayer of ZrO₂.

-

Step 4: Purge 2: Purge the reactor chamber again with the inert gas for a set time (e.g., 5-10 seconds) to remove any unreacted ozone and byproducts.

-

-

Film Deposition:

-

Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness of the film is directly proportional to the number of ALD cycles.

-

-

Post-Deposition Annealing (Optional):

-

After deposition, the films can be annealed in an oxygen or nitrogen atmosphere at elevated temperatures (e.g., 550°C) to improve their crystallinity and electrical properties.[1]

-

Visualizations

Diagram 1: ALD Experimental Workflow

References

Application Notes: Zirconium Oxide Thin Film Deposition for DRAM Applications using CpZr(NMe2)3

Introduction

The continuous scaling of Dynamic Random Access Memory (DRAM) devices necessitates the use of high-k dielectric materials to maintain sufficient capacitance in shrinking cell sizes. Zirconium oxide (ZrO2) has emerged as a leading candidate due to its high dielectric constant (k > 20), wide bandgap (~5.6 eV), and excellent thermal stability.[1] Among the various precursors for ZrO2 deposition, Cyclopentadienyltris(dimethylamino)zirconium (CpZr(NMe2)3) is a promising organometallic precursor for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) due to its high vapor pressure and thermal stability.[2][3] This document provides detailed application notes and protocols for the deposition of high-quality ZrO2 thin films for DRAM capacitor applications using CpZr(NMe2)3.

Zirconium oxide thin films deposited via ALD using CpZr(NMe2)3 have demonstrated a high dielectric constant of up to 41 and a minimum equivalent oxide thickness (Toxeq.) of 6.0Å while maintaining a low leakage current density.[4] The resulting films can be tailored to exhibit the desirable tetragonal or cubic crystalline phases, which possess higher dielectric constants than the monoclinic phase.[2][5][6] The choice of oxidant, deposition temperature, and post-deposition annealing are critical parameters that influence the film's properties.

Precursor Characteristics: CpZr(NMe2)3

CpZr(NMe2)3 is a liquid precursor with favorable properties for ALD processes. Its thermal stability is a key advantage, allowing for a wider processing window compared to other precursors.[5][7] However, it's important to note that the precursor can decompose under thermal stress, potentially generating impurities like dimethylamine and trimethylamine that can affect film properties and device reliability.[3][8] To enhance its vapor pressure and reduce viscosity, CpZr(NMe2)3 is sometimes used in a cocktail with a solvent like cycloheptatriene (C7H8).[2][6]

Data Presentation

The following tables summarize the quantitative data for ZrO2 thin films deposited using CpZr(NMe2)3 under various conditions.

Table 1: ALD Process Parameters and Resulting Film Properties

| Deposition Temperature (°C) | Oxidant | Growth Rate (Å/cycle) | Crystalline Phase | Dielectric Constant (k) | Leakage Current Density (A/cm²) @ Voltage | Reference |

| 250 - 400 | O3 | 0.8 - 0.9 | Tetragonal (at 300°C) | 38.3 (at 300°C) | < 10⁻⁷ @ 2V | [2][6] |

| 300 | O3 | ~0.9 | Cubic/Tetragonal | 35.8 | - | [9] |

| 350 | O3 | - | Mixture of Tetragonal and Monoclinic | - | - | [6] |

| 200 - 300 | O2 Plasma | - | Tetragonal | Highest at 50W, 300°C | - | [10] |

| 300 | H2O | ~0.9 | - | - | - | [5] |

| 350 | O3 | 1.0 | Monoclinic, Cubic, Tetragonal | - | - | [7] |

Table 2: Electrical Characteristics of ZrO2 MIM Capacitors

| Dielectric | Electrode Material | Equivalent Oxide Thickness (EOT/Toxeq.) (Å) | Leakage Current Density (A/cm²) | Capacitance (fF/cell) | Reference |

| ZrO2 | TiN | 6.0 | 1.0E-7 @ 0.9V | 51.6 | [4] |

| ZrO2/Al2O3/ZrO2 (ZAZ) | TiN/Ru | ~4.6 nm total thickness | - | - | [11] |

| ZrO2/Al2O3/TiO2 (ZAT) | TiN | 7.0 | 10⁻⁷ | - | [12] |

Experimental Protocols

Atomic Layer Deposition (ALD) of ZrO2

This protocol describes a typical ALD process for depositing ZrO2 thin films using CpZr(NMe2)3 and ozone (O3) as the oxidant.

1. Substrate Preparation:

-

Start with a clean substrate, typically silicon (Si) or a bottom electrode material like Titanium Nitride (TiN).

-

Perform a standard cleaning procedure to remove organic and particulate contamination. For Si substrates, a final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer.

2. Precursor Handling and Delivery:

-

The CpZr(NMe2)3 precursor is typically held in a stainless-steel bubbler.

-

To increase vapor pressure, the precursor can be heated. For a CpZr(NMe2)3/C7H8 cocktail, vaporization at 65°C is reported.[6]

-

Maintain the precursor delivery lines at a higher temperature (e.g., 100°C) to prevent condensation.[6]

-

Use an inert carrier gas, such as Argon (Ar), to transport the precursor vapor into the reaction chamber.

3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A typical cycle includes:

-

Pulse A (Precursor Pulse): Introduce the CpZr(NMe2)3 vapor into the reaction chamber for a specific duration (e.g., 2 seconds).[2] The precursor chemisorbs onto the substrate surface.

-

Purge A (Inert Gas Purge): Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and gaseous byproducts.

-

Pulse B (Oxidant Pulse): Introduce the oxidant, typically ozone (O3), into the chamber. The O3 reacts with the chemisorbed precursor layer to form a ZrO2 monolayer.

-

Purge B (Inert Gas Purge): Purge the chamber again with an inert gas to remove unreacted oxidant and reaction byproducts.

4. Deposition Parameters:

-

Deposition Temperature: The ALD temperature window for CpZr(NMe2)3 is typically between 250°C and 400°C.[2] A common deposition temperature is 300°C, which has been shown to produce stoichiometric films with a desirable tetragonal phase.[2][6]

-

Pulse and Purge Times: These need to be optimized for the specific reactor geometry to ensure self-limiting growth. Typical pulse times can range from 0.5 to 5 seconds, with purge times of a similar or longer duration.

-

Number of Cycles: The desired film thickness is controlled by the number of ALD cycles. The growth per cycle is typically in the range of 0.8-1.0 Å.[2][7]

5. Post-Deposition Annealing (PDA):

-

After deposition, a PDA step is often performed to improve the film's crystallinity, density, and electrical properties.

-

Annealing can be performed in a nitrogen (N2) or oxygen (O2) atmosphere at temperatures ranging from 400°C to 900°C.

-

Annealing can influence the crystalline phase of the ZrO2 film and reduce the density of defects such as oxygen vacancies.[13]

Mandatory Visualizations

Caption: Experimental workflow for ZrO2 thin film deposition using ALD.

Caption: Relationship between precursor/process parameters and film quality.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 4. confit.atlas.jp [confit.atlas.jp]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]

Experimental setup for ALD with Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)- and ozone